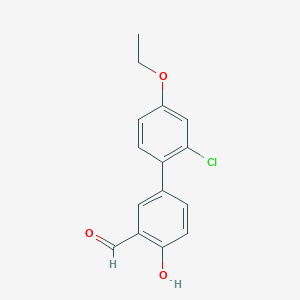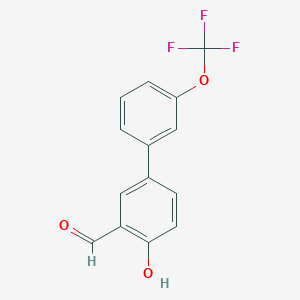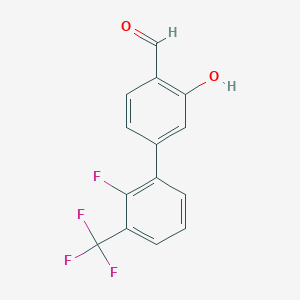
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% (CFCF-95) is an organic compound derived from the phenol group, and is primarily used as a reagent in organic synthesis and analytical chemistry. It is a white crystalline solid with a molecular weight of 226.6 g/mol and a melting point of 188-190°C. CFCF-95 is soluble in methanol, ethanol, and ethyl acetate and is insoluble in water. It is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including analytical chemistry, organic synthesis, and drug discovery. It is used as a reagent in the synthesis of various organic compounds, such as quinolines, thiophenes, and heterocyclic compounds. In addition, it is used as a catalyst in the synthesis of benzaldehyde derivatives, and as a starting material for the synthesis of various pharmaceuticals. 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is also used in the development of new drugs and in the identification of new chemical entities.
Mecanismo De Acción
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses in the body. When 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in the level of acetylcholine in the body. This increase in acetylcholine can lead to a variety of physiological effects, including increased alertness, improved memory, and increased muscle strength.
Biochemical and Physiological Effects
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in the level of acetylcholine in the body. This can lead to a variety of physiological effects, including increased alertness, improved memory, and increased muscle strength. In addition, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is easy to synthesize and purify. In addition, it is soluble in organic solvents, making it easy to work with in the laboratory. However, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% has some limitations for laboratory experiments. It is not water soluble, which can make it difficult to work with in aqueous systems. In addition, it is a potent inhibitor of the enzyme acetylcholinesterase, which can lead to undesirable side effects if it is used in high concentrations.
Direcciones Futuras
The potential applications of 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% are still being explored. It has been studied for its biochemical and physiological effects, and has been shown to have antioxidant and anti-inflammatory effects. In the future, it may be used to develop new drugs and treatments for various diseases, as well as to identify new chemical entities. In addition, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% may be used to study the structure and function of acetylcholinesterase, and to develop inhibitors of this enzyme. Finally, 6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% may be used as a starting material for the synthesis of various organic compounds, such as quinolines, thiophenes, and heterocyclic compounds.
Métodos De Síntesis
6-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% is synthesized from the reaction of 4-chlorophenol and formic acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 60-70°C and an atmospheric pressure of 1.0 bar. The resulting product is purified by recrystallization and drying, and the purity of the product is determined by thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-5-4-8(6-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLSJQRNJCHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685329 |
Source


|
| Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-06-5 |
Source


|
| Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)

